molecular formula C12H8O3 B14695777 Dibenzo-p-dioxin-1-ol CAS No. 30615-93-1

Dibenzo-p-dioxin-1-ol

Cat. No.: B14695777
CAS No.: 30615-93-1
M. Wt: 200.19 g/mol
InChI Key: JFBKRDUXSLQYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo-p-dioxin-1-ol, also known as dibenzo-para-dioxin-1-ol, is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with a hydroxyl group attached to one of the benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo-p-dioxin-1-ol typically involves the condensation of catechol (1,2-dihydroxybenzene) molecules. The reaction proceeds through the formation of ether-type intermediates, which then undergo cyclization to form the dioxin ring structure . The reaction conditions often require a catalyst and controlled temperature to ensure the proper formation of the dioxin ring.

Industrial Production Methods

Industrial production of this compound is less common due to its toxic nature. it can be produced as a by-product during the synthesis of other haloaromatic compounds, bleaching of pulp, recycling of metals, and incineration of chlorine-containing organic materials .

Chemical Reactions Analysis

Types of Reactions

Dibenzo-p-dioxin-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various halogenated derivatives, quinones, and dihydro compounds .

Scientific Research Applications

Dibenzo-p-dioxin-1-ol and its derivatives have several scientific research applications:

Mechanism of Action

The mechanism of action of dibenzo-p-dioxin-1-ol involves its interaction with the aryl hydrocarbon receptor (AhR)This binding leads to the activation or repression of various genes involved in xenobiotic metabolism, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo-p-dioxin-1-ol is unique due to its specific hydroxyl group, which influences its reactivity and interaction with biological systems. Its formation and behavior as a pollutant are also distinct compared to its chlorinated and brominated counterparts .

Properties

CAS No.

30615-93-1

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

dibenzo-p-dioxin-1-ol

InChI

InChI=1S/C12H8O3/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7,13H

InChI Key

JFBKRDUXSLQYCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC=CC(=C3O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.